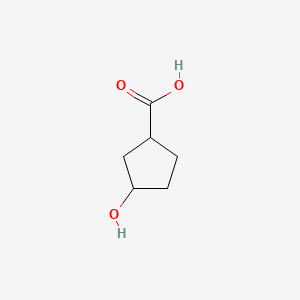

3-Hydroxycyclopentanecarboxylic acid

Description

3-Hydroxycyclopentanecarboxylic acid (C₆H₁₀O₃, average mass 130.143 g/mol) is a cyclopentane derivative featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on adjacent carbon atoms (C3 and C1, respectively) . Its stereoisomerism is notable, with defined stereocenters at positions 1 and 3, as seen in the (1S,3R)- and (1R,3S)-configurations . The compound has multiple CAS registries (e.g., 101080-22-2, 107983-78-8) and IUPAC-accepted synonyms, including 3-hydroxycyclopentane-1-carboxylic acid .

Key applications include its role as a synthetic intermediate in organic chemistry and as a degradation byproduct of pesticides like acetamiprid (ACE). During ACE degradation via Fe-doped nano-titanium oxide (Fe-nTiO₂), this compound forms via hydroxyl radical (-OH) attack on the pyridine ring, replacing active chlorine atoms and double bonds . This highlights its environmental relevance in pollutant breakdown pathways.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in functional groups, ring saturation, and stereochemistry, leading to distinct chemical behaviors and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Cyclopentanecarboxylic Acid Derivatives

Functional Group Influence on Reactivity

- Hydroxyl vs. Ketone : The hydroxyl group in this compound participates in hydrogen bonding and oxidation reactions, whereas the ketone in 3-oxo-1-cyclopentanecarboxylic acid undergoes nucleophilic additions (e.g., Grignard reactions) .

- Cyanide vs. Carboxylic Acid: 1-Cyanocyclopentanecarboxylic acid’s nitrile group (-CN) is electrophilic, enabling peptide coupling, but it poses higher toxicity (H302: harmful if swallowed) compared to the hydroxyl analog .

Stereochemical and Environmental Relevance

- The (1R,3S)- and (1S,3R)-stereoisomers of this compound are critical in asymmetric synthesis, as seen in the use of (S)-carvone to construct γ-lactones for guaianolide biosynthesis .

- Environmental Impact: Unlike this compound (a pesticide breakdown product), 4-chlorocyclopent-1-enecarboxylic acid (detected alongside it) retains chlorine, posing residual ecotoxicity risks .

Q & A

Q. How should decomposition products be managed during high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.